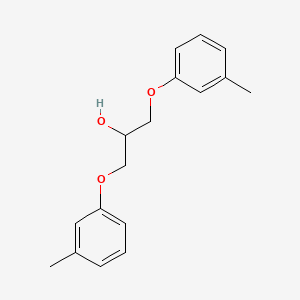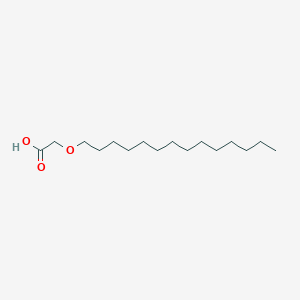
Tetradecyloxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyloxyacetic acid is a synthetic fatty acid derivative known for its unique chemical structure and potential applications in various fields. It is characterized by a long alkyl chain attached to an acetic acid moiety through an ether linkage. This compound has garnered interest due to its potential biological activities and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyloxyacetic acid typically involves the etherification of tetradecanol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:
Etherification Reaction: Tetradecanol reacts with chloroacetic acid in the presence of sodium hydroxide to form this compound.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the etherification reaction.
Continuous Processing: Continuous processing techniques are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Tetradecyloxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, replacing the ether linkage with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tetradecyloxyacetic acid has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: It is used in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of tetradecyloxyacetic acid involves its interaction with cellular pathways and molecular targets:
Molecular Targets: It targets peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.
Pathways Involved: Activation of PPAR-alpha leads to increased fatty acid oxidation and improved lipid metabolism.
Biological Effects: These interactions result in reduced inflammation, enhanced mitochondrial function, and improved metabolic health.
類似化合物との比較
Tetradecyloxyacetic acid can be compared with other similar compounds such as:
Tetradecylthioacetic Acid: Both compounds have similar fatty acid structures but differ in their functional groups. Tetradecylthioacetic acid contains a sulfur atom, which imparts different chemical properties and biological activities.
Hexadecyloxyacetic Acid: This compound has a longer alkyl chain, which affects its solubility and reactivity.
Octadecyloxyacetic Acid: With an even longer alkyl chain, this compound exhibits different physical and chemical properties compared to this compound.
特性
CAS番号 |
14711-84-3 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
2-tetradecoxyacetic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |
InChIキー |
ICMQOKJBHBJAKV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





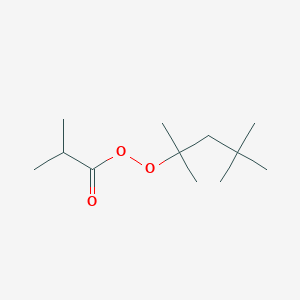

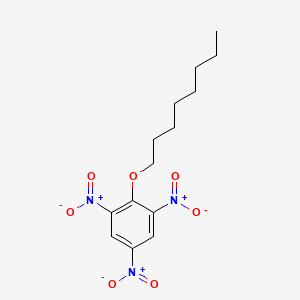
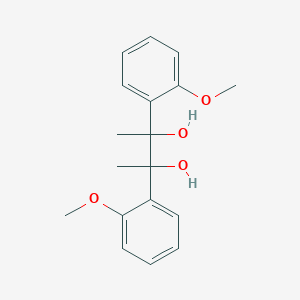

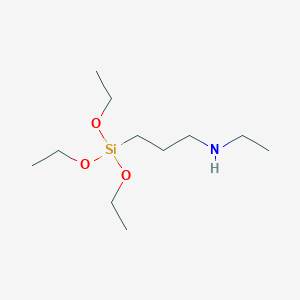
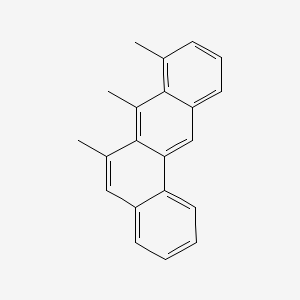

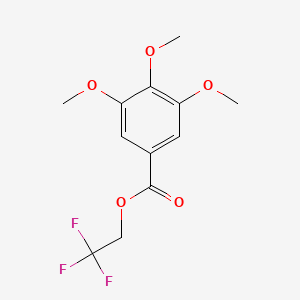
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
